molecular formula C16H18ClN5O B2464848 2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1355928-22-1

2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2464848
CAS RN: 1355928-22-1
M. Wt: 331.8
InChI Key: IDDALKYAVAVKMD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a chlorophenyl group, and a cyano group. Compounds with these functional groups often exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like cycloaddition or substitution .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the triazole ring could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. Some compounds with similar structures have been found to have cytotoxic activity, suggesting potential hazards .

Future Directions

Future research could involve further investigation into the biological activities of this compound, as well as exploration of its potential uses in medicine or other fields .

properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2,4-triazol-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-11(2)16(3,9-18)21-14(23)8-22-15(19-10-20-22)12-6-4-5-7-13(12)17/h4-7,10-11H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDALKYAVAVKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C(=NC=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

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